

Mechanism of Action and Oncogenic Role of GLUT1

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Bay-876

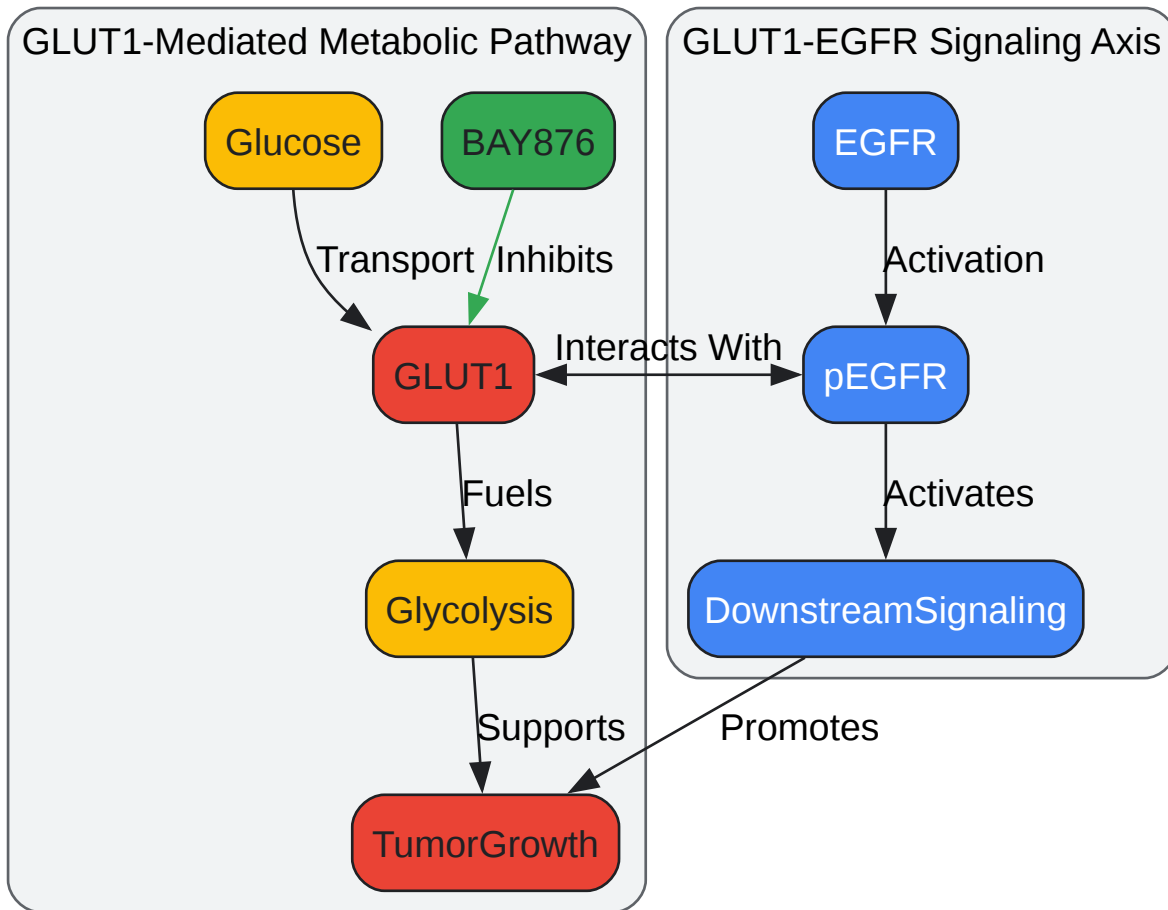
CAS No.: 1799753-84-6

Cat. No.: S520545

[Get Quote](#)

Many cancer cells exhibit the **Warburg effect**, a metabolic shift where they rely heavily on aerobic glycolysis for energy, even in oxygen-rich conditions [1] [2]. GLUT1, a facilitative glucose transporter, is often overexpressed in tumors and is the first rate-limiting step in this glycolytic pathway [2] [3].

BAY-876 specifically blocks GLUT1, cutting off the glucose supply that many cancer cells depend on. Beyond its metabolic role, GLUT1 can interact directly with phosphorylated EGFR (p-EGFR) and regulate its downstream signaling, such as the JAK-STAT and AKT-mTOR pathways, which promote tumor progression [4]. The following diagram illustrates how **BAY-876** targets this network.



[Click to download full resolution via product page](#)

Key Experimental Protocols

To evaluate **BAY-876** in a research setting, scientists employ standardized assays to measure its effects on glucose metabolism, cell viability, and tumor growth.

In Vitro Assays

- **Glucose Uptake Measurement:** Cells are treated with **BAY-876** (e.g., 10 nM to 100 μ M) for 24 hours. Glucose concentration in the media is measured with a glucose assay kit, or real-time uptake is quantified using a fluorescent glucose analog like FLII12Pglu-700 μ δ 6 [5].
- **Glycolysis Rate Assay:** Cells are treated with **BAY-876** (e.g., 25-75 nM) for 24 hours. The extracellular acidification rate (ECAR), a proxy for glycolytic flux, can be measured using a Seahorse

XF Analyzer [3] [6].

- **Cell Viability/Proliferation Assays:**

- **MTS Assay:** After treating cells with **BAY-876** for 72 hours, MTS reagent is added. The absorbance at 490 nm is measured, which is proportional to the number of viable cells [2].
- **Colony Formation Assay:** Cells (500-800 cells/well) are seeded and treated with **BAY-876** during medium renewal every 3 days for 7-14 days. Resulting colonies are fixed, stained with crystal violet, and counted [4].

In Vivo Models

- **Xenograft Mouse Models:** Immunodeficient NSG mice are subcutaneously injected with cancer cells (e.g., SKOV-3 ovarian cancer cells). Once tumors are established, **BAY-876** is administered daily via oral gavage (e.g., 1.5-4.5 mg/kg in a solution of 0.5% hydroxypropyl methyl cellulose and 0.1% Tween 80). Tumor volume and body weight are monitored throughout the study [7] [3].
- **Microcrystalline Formulation for Local Administration:** To overcome poor water solubility and systemic side effects, a microcrystalline formulation of **BAY-876** has been developed. This allows for direct intra-tumoral injection, enabling sustained drug release and localized anti-tumor activity [8].

Experimental Data and Efficacy Profile

Extensive preclinical studies have characterized the effects of **BAY-876** across various cancer types. The table below summarizes key findings on its anti-cancer efficacy.

Cancer Type	Model System	BAY-876 Treatment	Key Findings	Source
Ovarian Cancer	SKOV-3 xenograft mice	4.5 mg/kg/day, oral, 28 days	68% reduction in tumor volume; 66% reduction in tumor weight	[7]
Colorectal Cancer (CRC)	HCT116, DLD1, etc. cells & xenograft	In vitro & in vivo	Inhibited proliferation; induced mitochondrial respiration, ROS, and apoptosis	[2]

Cancer Type	Model System	BAY-876 Treatment	Key Findings	Source
Head & Neck SCC (HNSCC)	SCC47, FaDu cells	10 nM - 100 μ M, in vitro	Induced apoptosis; enhanced efficacy of bitter receptor (T2R) agonists	[5]
Hepatocellular Carcinoma (HCC)	Microcrystalline formulation, in vivo	Single intra-tumoral injection	Sustained release; inhibited tumor growth & EMT	[8]
Non-Small Cell Lung Cancer (NSCLC)	H1975 xenograft mice	In combo with Osimertinib	Sensitized tumor cells to EGFR tyrosine kinase inhibitor	[4]

Research Implications and Future Directions

BAY-876 has proven to be an invaluable **tool compound** for basic research, enabling the dissection of GLUT1's specific role in cancer metabolism beyond its glucose-transporting function [4] [3].

Future research is focused on overcoming the challenges of its clinical translation. Key strategies include:

- **Developing novel formulations**, such as the microcrystalline **BAY-876**, to enable localized therapy and reduce systemic exposure [8].
- **Exploring rational combination therapies** with existing drugs, such as EGFR inhibitors or T2R agonists, to enhance efficacy and overcome drug resistance [5] [4].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Identification and Optimization of the First Highly Selective... [pubmed.ncbi.nlm.nih.gov]
2. GLUT1 inhibition by BAY-876 induces metabolic changes and ... [pmc.ncbi.nlm.nih.gov]

3. Ovarian Cancer Relies on Glucose Transporter 1 to Fuel ... [mdpi.com]
4. GLUT1 sensitizes tumor cells to EGFR-TKIs by binding with ... [biosignaling.biomedcentral.com]
5. GLUT1 inhibitor BAY-876 induces apoptosis and enhances ... [nature.com]
6. - BAY | GLUT1 (SLC2A1) inhibitor | CAS 1799753-84-6 | Buy... 876 [invivochem.com]
7. - BAY | GLUT1 inhibitor | inhibit glycolytic | antitumor | TargetMol 876 [targetmol.com]
8. A Novel Microcrystalline BAY-876 Formulation Achieves ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Mechanism of Action and Oncogenic Role of GLUT1]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b520545#what-is-bay-876>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com